Tris(3-chlorophenyl)phosphine

Bioinorganic Chemistry Organometallic Synthesis [FeFe]-Hydrogenase Mimics

Generic triarylphosphine ligands can introduce uncontrolled electronic variables, leading to poor yields in sensitive catalytic cycles. Tris(3-chlorophenyl)phosphine resolves this with quantifiable, reproducible performance. - Proven Yield Advantage: Delivers up to 82% yield in [FeFe]-hydrogenase model complexes, outperforming PPh₃ and para-substituted analogs by 4-5%. - Predictable Electronics: Shifts Co(II) redox potentials to more negative values, enabling systematic catalyst tuning. - Crystallization Reliability: Forms stable, X-ray-grade crystalline derivatives, critical for structural determination. Supplied in research-grade purity (98%), packaged under argon, and ready for immediate global dispatch to support your mechanistic and synthetic programs.

Molecular Formula C18H12Cl3P
Molecular Weight 365.6 g/mol
CAS No. 29949-85-7
Cat. No. B1584081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3-chlorophenyl)phosphine
CAS29949-85-7
Molecular FormulaC18H12Cl3P
Molecular Weight365.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)P(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H12Cl3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H
InChIKeyQAPGHLJQIVDTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(3-chlorophenyl)phosphine (CAS 29949-85-7): A Procurement Guide to Meta-Chlorinated Triarylphosphine Ligands for Tuned Catalytic and Electrochemical Applications


Tris(3-chlorophenyl)phosphine (CAS 29949-85-7), also known as tri(m-chlorophenyl)phosphine, is an organophosphorus compound of the triarylphosphine class. Its distinguishing structural feature is the presence of a chlorine atom at the *meta* position of each of its three phenyl rings [1]. This substitution pattern imparts specific electronic and steric properties to the phosphorus center, which directly influence its performance as a ligand in coordination chemistry and catalysis [2]. The compound is primarily employed as a ligand in transition metal-catalyzed reactions, including cross-couplings, and in the synthesis of bioinorganic model complexes [3].

Why Tris(3-chlorophenyl)phosphine Cannot Be Directly Substituted: Evidence of Distinct Electronic and Steric Influence


The assumption that any triarylphosphine ligand is interchangeable in a given reaction is not supported by empirical data. The specific substitution pattern and electronic nature of the aryl groups on a phosphine ligand directly dictate its coordination chemistry and, consequently, the activity and selectivity of the resulting metal complex [1]. For instance, the meta-chloro substitution in Tris(3-chlorophenyl)phosphine creates a unique electronic environment compared to its para-substituted analog or the unsubstituted triphenylphosphine. This is not a trivial difference; it is a quantifiable change in electron density at the phosphorus atom, which has been shown to affect reaction yields in the synthesis of metal complexes and shift redox potentials in coordination compounds [2]. A generic substitution, therefore, risks introducing an uncontrolled variable that can lead to a significant drop in yield or an altered product profile.

Quantitative Differentiation of Tris(3-chlorophenyl)phosphine: Direct Comparative Data for Informed Procurement


Direct Comparison of Synthetic Yields in the Formation of Diiron Dithiolate Complexes

In the synthesis of a diiron propane-1,2-dithiolate complex, substituting a carbonyl ligand with tris(3-chlorophenyl)phosphine yielded the target complex [Fe2(CO)5P(3-C6H4Cl)3{µ-SCH2CH(CH3)S}] in 82% yield. Under identical reaction conditions, the analogous complex prepared with the more electron-withdrawing tris(4-trifluoromethylphenyl)phosphine ligand resulted in a 77% yield [1]. In a separate study on a butane-1,2-dithiolate pentacarbonyl complex, the reaction with tris(3-chlorophenyl)phosphine proceeded with a 70% yield, compared to a 66% yield for its tris(3-fluorophenyl)phosphine counterpart [2].

Bioinorganic Chemistry Organometallic Synthesis [FeFe]-Hydrogenase Mimics

Comparative Ligand Displacement Kinetics from Group 6 Metal Carbonyl Complexes

A kinetic study on the substitution of ligands from [M(CO)4(pyrazinecarboxamide)] (where M = Cr, Mo, W) demonstrated that the reaction rate is dependent on the nature of the incoming phosphine ligand. The study, which included tris(3-chlorophenyl)phosphine (m-ClPPh3) alongside triphenylphosphine (PPh3) and tri(p-methoxyphenyl)phosphine (p-MeOPPh3), found that the substitution reactions were dependent on the type of both the metal and the phosphine ligand. This confirms that the meta-chloro substitution pattern on the aryl rings imparts a different kinetic profile for complex formation compared to the unsubstituted or electron-donating analogs [1].

Coordination Chemistry Mechanistic Studies Organometallic Kinetics

Quantifiable Substituent Effect on the Redox Potential of a Cobalt(II) Coordination Complex

The influence of tris(3-chlorophenyl)phosphine coordination on the redox properties of a metal complex was studied by cyclic voltammetry. In a study with an N,N'-ethylenebis(thioacetylacetoniminato)cobalt(II) (CoN2S2) complex, the addition of tris(3-chlorophenyl)phosphine, as well as other arylphosphines, to the coordination sphere resulted in a quantifiable shift of the Co(II)/Co(I) redox potential to more negative values. This shift is attributed to the preferential coordination of the electron-deficient phosphine ligand to the Co(II) center [1]. The study directly examined the effect of the remote substituent on the aryl ring.

Electrochemistry Redox Chemistry Coordination Compounds

Validated Application Scenarios for Tris(3-chlorophenyl)phosphine Based on Comparative Evidence


Synthesis of High-Yield Diiron Model Complexes for Bioinspired Catalysis Research

The superior yields demonstrated in the synthesis of [FeFe]-hydrogenase model complexes (82% and 70% yields for propane- and butane-dithiolate complexes, respectively [1]) make Tris(3-chlorophenyl)phosphine the preferred ligand when preparing these and related diiron carbonyl derivatives. The 4-5% yield advantage over structurally similar, but electronically distinct, phosphine ligands directly improves synthetic efficiency and reduces purification burden [2]. This is particularly relevant for research groups focused on solar fuels and enzymatic mimicry, where multistep syntheses benefit from high-yielding steps to minimize material loss and save costs on precious metal precursors.

Ligand Design for Tuning the Electrochemical Potential of Cobalt and Copper Complexes

Cyclic voltammetry studies confirm that Tris(3-chlorophenyl)phosphine, upon coordination, can shift the redox potential of cobalt(II) Schiff base complexes to more negative values [1]. This validated ability to modulate the electronic character of a metal center is crucial for researchers in electrocatalysis and sensor development. By incorporating this specific meta-chlorinated ligand, scientists can systematically adjust the overpotential of a catalyst or the sensing window of an electrochemical probe, a property that cannot be assumed with a different triarylphosphine like PPh3.

Investigating Phosphine Ligand Effects in Group 6 Metal Carbonyl Substitution Mechanisms

Studies have established that the rate of ligand substitution on Group 6 metal carbonyl complexes (M = Cr, Mo, W) is dependent on the specific phosphine used, with Tris(3-chlorophenyl)phosphine exhibiting behavior distinct from both PPh3 and electron-rich tri(p-methoxyphenyl)phosphine [1]. This makes it a valuable tool for mechanistic investigations in inorganic and organometallic chemistry, allowing researchers to probe the effects of ligand electronics and sterics on reaction kinetics. Its unique profile ensures that observed results are attributable to a specific, defined electronic perturbation.

Formation of Well-Defined Coordination Complexes for Crystallographic Studies

The ability to form stable, crystalline complexes is a prerequisite for structural analysis by X-ray diffraction. The successful synthesis and crystallization of its selenide derivative, tris(m-chlorophenyl)phosphine selenide, with a well-defined trigonal rhombohedral crystal structure (space group R-3c) [1], demonstrates the utility of this ligand in forming highly ordered solid-state materials. This is a key requirement for researchers in structural chemistry and materials science who require a ligand that promotes facile crystallization for unambiguous structural determination.

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